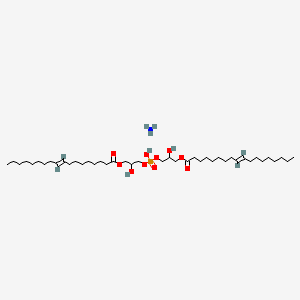

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt): is a lysophospholipid, a class of lipids that play a crucial role in cell membrane structure and function. This compound is an analog of plasmalogen lysophosphatidylethanolamine and is known for its involvement in various biological processes, including lipid signaling and cellular responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.

Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products:

Oxidation: Hydroperoxides and other oxidized lipids.

Reduction: Phosphite esters and reduced glycerol derivatives.

Substitution: Acylated glycerol phospholipids.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in studies related to lipid biochemistry and membrane dynamics. Its unique structure makes it a valuable tool for investigating lipid-protein interactions and membrane fluidity .

Biology: In biological research, this lysophospholipid is utilized to study cellular signaling pathways, particularly those involving lipid mediators. It has been shown to induce transient increases in intracellular calcium levels, influencing various cellular processes .

Medicine: The compound’s role in modulating immune responses has been explored in medical research. It has been found to increase the production of interleukin-2 (IL-2) and interleukin-4 (IL-4) in certain immune cells, indicating its potential in immunotherapy .

Industry: In the pharmaceutical and cosmetic industries, this compound is used as an ingredient in formulations aimed at enhancing skin barrier function and hydration .

Wirkmechanismus

The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .

Vergleich Mit ähnlichen Verbindungen

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine

Comparison: While all these compounds share a similar glycerol backbone and oleoyl chain, their head groups differ, leading to distinct biological activities and applications. For example, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is primarily involved in membrane structure and signaling, whereas 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) acts as a potent LPA receptor agonist, influencing cell proliferation and survival .

Eigenschaften

Molekularformel |

C42H82NO10P |

|---|---|

Molekulargewicht |

792.1 g/mol |

IUPAC-Name |

azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+; |

InChI-Schlüssel |

YRFISMFFADMBIY-ZGWGUCJNSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)

![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)

![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)